molecular formula C14H17N3O3S2 B2852828 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide CAS No. 2034597-12-9

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide

Cat. No. B2852828
M. Wt: 339.43
InChI Key: CJXNNICIHXTWJG-UHFFFAOYSA-N
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Description

“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide” is a chemical compound12. However, there is limited information available about this specific compound.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide”.



Molecular Structure Analysis

There is no specific information available on the molecular structure of “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide”.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide” are not available in the search results.


Scientific Research Applications

Enzyme Inhibition and Pharmacological Potential

  • A study highlighted the design, synthesis, and PI3K (phosphoinositide 3-kinase) inhibitory activity of novel thiazolo[5,4-b]pyridine derivatives, including compounds with morpholine and sulfonamide functionalities. These compounds exhibited potent PI3K inhibitory activity, essential for cancer treatment and other diseases related to PI3K signaling pathways (L. Xia et al., 2020).
  • Another study focused on the synthesis of novel 1H-3-indolyl derivatives paired with thiophene to investigate their antioxidant activities. These compounds, incorporating pyridine and sulfonamide groups, showed significant antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases (Maged A. Aziz et al., 2021).

Metal Complexes and Coordination Chemistry

  • Research into the stability constants of Ni2+, Cu2+, and Zn2+ complexes with thiophene-containing ligands demonstrated the coordination ability of sulfur atoms in aromatic systems, which includes compounds similar to N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide. This coordination chemistry is vital for developing new materials and catalysts (K. Kahmann et al., 1964).

Synthesis and Structural Analysis

  • A study detailed the synthesis and molecular docking of N,N-dimethylbenzenesulfonamide derivatives, incorporating pyridine and thiophene, to evaluate their antiproliferative activity against cancer cell lines. These findings underscore the utility of such compounds in developing new anticancer agents (M. S. Bashandy et al., 2014).
  • The synthesis of novel N6-[4-(substituted)sulfonamidophenylcarbamoyl]adenosine-5'-uronamides as A3 adenosine receptor agonists, including morpholine and sulfonamide groups, demonstrates the compound's relevance in medicinal chemistry, particularly in designing drugs targeting adenosine receptors (P. Baraldi et al., 2004).

Safety And Hazards

There is no specific information available on the safety and hazards of “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide”.


Future Directions

The future directions for “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide” are not clear from the available information.


properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c18-22(19,17-5-7-20-8-6-17)16-10-12-2-1-4-15-14(12)13-3-9-21-11-13/h1-4,9,11,16H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXNNICIHXTWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide

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